molecular formula C27H37NO5Si B12505994 Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate

Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate

Cat. No.: B12505994
M. Wt: 483.7 g/mol
InChI Key: BNKKPVAOMOLTSX-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound’s systematic name, 1-tert-butyl 2-O-methyl 4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1,2-dicarboxylate , adheres to IUPAC guidelines for polyfunctional cyclic amines. The pyrrolidine ring serves as the parent structure, with substituents prioritized according to functional group hierarchy:

  • 1-tert-Butoxycarbonyl (Boc) : A carbamate protecting group at position 1.
  • 2-Methoxycarbonyl : A methyl ester at position 2.
  • 4-[tert-Butyl(diphenyl)silyl]oxy (TBDPS-O) : A silyl ether at position 4.

The stereodescriptors (2R,4R) specify the absolute configuration of chiral centers at carbons 2 and 4, confirmed via X-ray crystallography. Alternative nomenclature includes Boc-DL-xiHyp(TBDPS)-OMe , reflecting its proline derivative nature. The SMILES notation CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C encodes connectivity and stereochemistry.

Nomenclature Parameter Value
IUPAC Name 1-tert-butyl 2-O-methyl 4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1,2-dicarboxylate
CAS Registry Number 323204-95-1
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OSi(C3=CC=CC=C3)C(C)(C)C
InChIKey BNKKPVAOMOLTSX-UHFFFAOYSA-N

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula C₂₇H₃₇NO₅Si corresponds to a molar mass of 483.7 g/mol . The (2R,4R) configuration arises from the spatial arrangement of substituents on the pyrrolidine ring:

  • C2 : Methyl ester group in the R configuration.
  • C4 : TBDPS-O group in the R configuration.

Conformational analysis reveals restricted rotation about the pyrrolidine ring due to steric hindrance from the TBDPS group. Nuclear Overhauser Effect (NOE) spectroscopy and X-ray data indicate a twist-boat conformation stabilized by intramolecular van der Waals interactions between the TBDPS phenyl rings and the Boc group. The specific optical rotation [α]²⁰/D = +62° to +66° (c=1, EtOH) corroborates the enantiomeric purity of the (2R,4R) diastereomer.

Stereochemical Parameter Value
Configuration (2R,4R)
Specific Rotation [α]²⁰/D +62.0° to +66.0° (c=1, EtOH)
Enantiomeric Excess (ee) >97% (by chiral HPLC)

Crystallographic Data and Conformational Isomerism

X-ray diffraction studies (CCDC 894992) resolve the compound’s crystal structure in the orthorhombic space group P2₁2₁2₁ . Key metrics include:

  • Unit Cell Dimensions : a = 10.52 Å, b = 12.37 Å, c = 18.94 Å.
  • Bond Lengths :
    • C2–O (ester): 1.34 Å.
    • Si–O (silyl ether): 1.65 Å.
  • Dihedral Angles :
    • Pyrrolidine ring puckering (C2–C4): 25.3°.
    • TBDPS phenyl rings: 89.7° relative to the Si–O axis.

Conformational isomerism arises from restricted rotation around the Si–O bond, yielding two rotamers with energy barriers of ~12 kcal/mol. Low-temperature NMR studies (-90°C) resolve distinct signals for each rotamer, with a 3:1 population ratio favoring the trans-phenyl arrangement. The Boc group adopts a pseudo-equatorial orientation to minimize 1,3-diaxial strain with the TBDPS moiety.

Crystallographic Parameter Value
Space Group P2₁2₁2₁
Z-Value 4
R-Factor 0.042
Flack Parameter 0.02(2)

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37NO5Si/c1-26(2,3)32-25(30)28-19-20(18-23(28)24(29)31-7)33-34(27(4,5)6,21-14-10-8-11-15-21)22-16-12-9-13-17-22/h8-17,20,23H,18-19H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKKPVAOMOLTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37NO5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The Boc protecting group ensures the stability of the compound during reactions, while the tert-butyldiphenylsilyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Structural Variations and Substituents

The table below highlights key structural differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features/Applications Reference(s)
Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate (Target) C₃₃H₄₁NO₅Si ~572.8* TBDPS-O at C4, Boc at N1, methyl ester at C2 Steric hindrance from TBDPS enhances selectivity in deprotection .
(2S,4R)-1-Boc-4-[(4-vinylbenzyl)oxy]pyrrolidine-2-carboxylic acid C₂₀H₂₅NO₅ 359.4 4-Vinylbenzyl-O at C4, Boc at N1, carboxylic acid at C2 Vinylbenzyl group enables polymerization or conjugation .
(2S,4R)-1-Boc-4-fluoro-pyrrolidine-2-carboxylic acid C₁₀H₁₆FNO₄ 233.2 Fluoro at C4, Boc at N1, carboxylic acid at C2 Fluorine enhances metabolic stability in drug candidates .
(2S,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid C₁₆H₂₁NO₄ 291.3 Phenyl at C4, Boc at N1, carboxylic acid at C2 Aromatic substituent increases hydrophobicity for membrane permeability .
(2S,4R)-1-Boc-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid C₁₈H₂₂F₃NO₄ 373.4 Trifluoromethylbenzyl at C4, Boc at N1, carboxylic acid at C2 Electron-withdrawing CF₃ group improves binding affinity in enzyme inhibitors .

*Estimated based on analogous structures.

Protective Group Comparisons

  • Boc vs. Other Carbamates : The Boc group is acid-labile, whereas other carbamates (e.g., Fmoc) require basic conditions for removal. This makes Boc ideal for orthogonal protection strategies .
  • TBDPS vs. TBS (tert-butyldimethylsilyl) : TBDPS offers greater steric bulk compared to TBS, slowing hydrolysis rates and improving selectivity in multi-step syntheses .

Biological Activity

Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate is a complex organic compound characterized by its pyrrolidine ring and multiple protective groups, including a tert-butoxycarbonyl (Boc) group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications as an intermediate in synthesizing pharmacologically relevant compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₃₃NO₄Si
  • Molecular Weight : Approximately 331.52 g/mol
  • Structural Features : The compound features a pyrrolidine core with a tert-butyl group and a diphenylsilyl ether, which may impact its biological interactions and stability.

Potential Pharmacological Applications

  • Neuropharmacology : Compounds with similar structures have shown potential in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders.
  • Cancer Treatment : Pyrrolidine derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

Compound NameMolecular FormulaKey FeaturesReported Biological Activity
(S)-N-Boc-5-OxaprolineC₁₃H₁₅NO₄Contains an oxazolidine ringUsed in peptide synthesis with potential anti-cancer properties
1-tert-butyl 2-methyl 4-(tert-butyldimethylsilyloxy)pyrrolidineC₁₈H₃₃NO₄SiSimilar silyl protectionExhibits neuroprotective effects
(2S,4R)-1-tert-butyl 2-methyl 4-(tert-butyldimethylsilyloxy)methylenepyrrolidineC₁₈H₃₃NO₄SiShares similar silyl and methylene groupsInvestigated for anti-inflammatory properties

The mechanisms by which pyrrolidine derivatives exert their biological effects can include:

  • Receptor Modulation : Interaction with neurotransmitter receptors (e.g., GABA, serotonin) can lead to altered signaling pathways that affect mood and cognition.
  • Enzyme Inhibition : Some derivatives may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

Case Studies and Research Findings

Although specific case studies on this compound are scarce, related research has highlighted the importance of structural modifications in enhancing bioactivity:

  • Study on Pyrrolidine Derivatives : A study demonstrated that modifications on the pyrrolidine ring significantly altered the binding affinity to target receptors, suggesting that similar modifications could enhance the activity of this compound.
  • Synthesis and Evaluation : Research focused on synthesizing various Boc-protected pyrrolidines has shown that these compounds can serve as effective intermediates in drug development pathways.

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